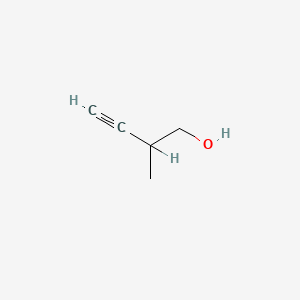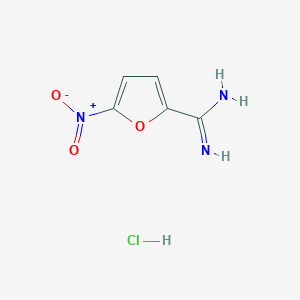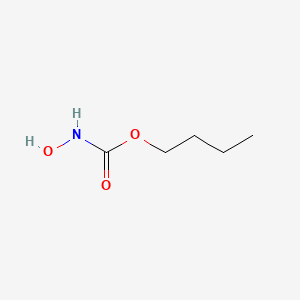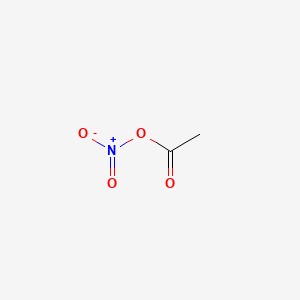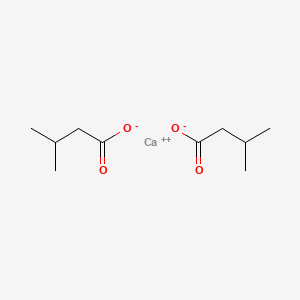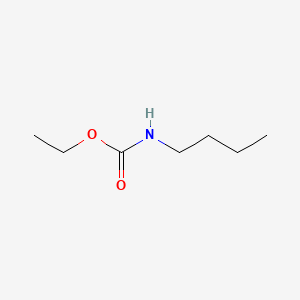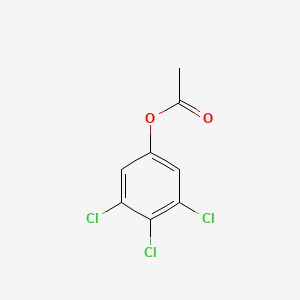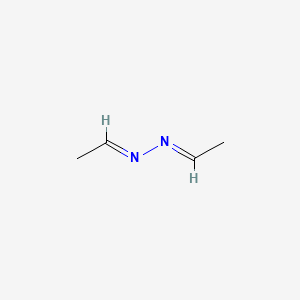
(Z)-1,2-Diiodoethylene
描述
(Z)-1,2-Diiodoethylene is an organic compound characterized by the presence of two iodine atoms attached to a carbon-carbon double bond This compound is a geometric isomer, specifically the Z (or cis) isomer, where the iodine atoms are on the same side of the double bond
准备方法
Synthetic Routes and Reaction Conditions: (Z)-1,2-Diiodoethylene can be synthesized through the halogenation of ethylene. One common method involves the addition of iodine to acetylene in the presence of a catalyst such as palladium on carbon. The reaction typically proceeds under mild conditions, with the iodine atoms adding across the double bond to form the diiodo compound.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial and can be achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: (Z)-1,2-Diiodoethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to ethylene using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation can lead to the formation of diiodoacetaldehyde or diiodoacetic acid, depending on the conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Zinc in acetic acid.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: Hydroxyethylene or aminoethylene derivatives.
Reduction: Ethylene.
Oxidation: Diiodoacetaldehyde or diiodoacetic acid.
科学研究应用
(Z)-1,2-Diiodoethylene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes useful in tracing experiments.
Industry: Utilized in the synthesis of other organoiodine compounds, which are intermediates in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which (Z)-1,2-Diiodoethylene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The carbon-iodine bonds are relatively weak, making the iodine atoms good leaving groups in substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate or a precursor.
相似化合物的比较
(E)-1,2-Diiodoethylene: The E (or trans) isomer, where the iodine atoms are on opposite sides of the double bond.
1,2-Dibromoethylene: Similar structure but with bromine atoms instead of iodine.
1,2-Dichloroethylene: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: (Z)-1,2-Diiodoethylene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity patterns and physical properties. For example, the iodine atoms confer higher molecular weight and different solubility characteristics compared to its bromo and chloro analogs.
属性
IUPAC Name |
(Z)-1,2-diiodoethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOGMKGEVNGRSK-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\I)\I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031978 | |
| Record name | cis-1,2-Diiodoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-26-1 | |
| Record name | (Z)-1,2-Diiodoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Diiodoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B3343899.png)
